molecular formula C10H14N2O B1428387 1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one CAS No. 1341723-54-3

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one

Cat. No. B1428387
CAS RN: 1341723-54-3
M. Wt: 178.23 g/mol
InChI Key: RCUISZZKUWQPJX-UHFFFAOYSA-N
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Description

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one (CPE) is a cyclopentyl pyrazole derivative that has been studied for its potential applications in various scientific fields. CPE is a synthetic compound that has been used in a variety of research studies due to its unique properties. CPE has been studied for its ability to interact with various biological systems and its ability to modulate biological activities. CPE has been used in various research studies to investigate its potential therapeutic applications, including its ability to modulate the activity of enzymes, proteins, and receptors.

Scientific Research Applications

  • Structural Characterization : A study focused on the structural characterization and Hirshfeld surface analysis of a similar pyrazoline compound. The compound was synthesized and characterized using spectroscopic techniques and X-ray diffraction studies. This research contributes to understanding the molecular structure and intermolecular interactions in crystals of such compounds (Delgado et al., 2020).

  • Synthesis and Insecticidal Evaluation : Another study involved the synthesis and evaluation of pyrazole-based tetrahydropyrimidine derivatives for insecticidal activity. This research demonstrates the potential use of such compounds in developing new insecticides (Halim et al., 2020).

  • Electronic Structure Analysis : The solid-state and calculated electronic structure of 4-acetylpyrazole, a related compound, were determined using single-crystal X-ray data. This study contributes to the understanding of the electronic properties of such compounds (Frey et al., 2014).

  • Chemical Synthesis and Spectral Correlations : Research on the one-pot synthesis of 1 N-acetyl pyrazoles and the spectral correlations of these compounds provides insights into efficient synthesis methods and the physical characteristics of these compounds (Thirunarayanan & Sekar, 2016).

  • Coordination Polymers Synthesis : A study on the synthesis and structural characterization of copper(II) coordination polymers with related compounds offers potential applications in materials science and coordination chemistry (Semitut et al., 2016).

  • Novel Heterocyclic Compound Synthesis : Research into the synthesis and characterization of novel pyrazolyl-thiazoles and triazolyl-thiazoles expands the library of heterocyclic compounds, which is crucial for pharmaceutical and chemical industries (Kariuki et al., 2022).

  • Store-Operated Calcium Entry (SOCE) Inhibitors : A study on the structure-activity relationship of pyrazole SKF-96365 analogues as potential SOCE inhibitors highlights the pharmacological applications of such compounds (Dago et al., 2018).

properties

IUPAC Name

1-(1-cyclopentylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(13)9-6-11-12(7-9)10-4-2-3-5-10/h6-7,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUISZZKUWQPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-cyclopentyl-1H-pyrazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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